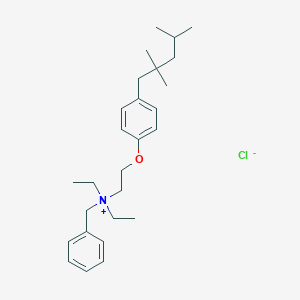

Octafonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octafonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Octafonium chloride typically involves the following steps:

Alkylation Reaction: The initial step involves the alkylation of N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Quaternization: The resulting intermediate is then subjected to quaternization by reacting with an alkylating agent such as methyl chloride or ethyl chloride. This step is typically performed in a polar solvent like acetonitrile or ethanol under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it to tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Tertiary amines.

Substitution: Various substituted ammonium salts depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

- Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

- Employed in the synthesis of other quaternary ammonium compounds.

Biology:

- Acts as an antimicrobial agent, effective against a broad spectrum of bacteria and fungi.

- Used in the formulation of disinfectants and antiseptics.

Medicine:

- Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

- Studied for its role in enhancing the efficacy of certain pharmaceutical formulations.

Industry:

- Utilized as a surfactant in various industrial processes, including emulsification, detergency, and corrosion inhibition.

- Applied in the formulation of personal care products such as shampoos and conditioners.

Mécanisme D'action

The mechanism of action of Octafonium chloride primarily involves its interaction with biological membranes. The compound’s quaternary ammonium group allows it to bind to the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This antimicrobial action is further enhanced by the hydrophobic interactions between the compound’s alkyl chains and the lipid bilayer of the membrane.

Comparaison Avec Des Composés Similaires

- N-Benzyl-N,N-dimethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride

- N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium bromide

- N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium iodide

Comparison:

- Octafonium chloride is unique due to its specific chloride counterion, which influences its solubility and reactivity compared to its bromide and iodide counterparts.

- The presence of the benzyl group and the specific alkyl chain length (2,2,4-trimethylpentyl) contribute to its distinct physicochemical properties and biological activity.

- Compared to other quaternary ammonium compounds, it exhibits a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Activité Biologique

Octafonium chloride, a quaternary ammonium compound, has garnered attention due to its potential biological activities and applications in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses based on existing literature and research findings.

This compound is characterized by its quaternary ammonium structure, which imparts unique properties that can influence its biological activity. Its chemical formula is C24H42ClN, and it is often used in formulations for its surfactant properties.

Pharmacological Effects

- Antimicrobial Activity : this compound exhibits antimicrobial properties, making it useful in various pharmaceutical formulations. Studies have shown that it can inhibit the growth of certain bacteria and fungi, which is beneficial for topical antiseptics and disinfectants.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cell lines. For instance, a study evaluated its impact on human cancer cell lines, revealing a dose-dependent cytotoxic effect that suggests potential applications in cancer therapy .

- Neurotoxicity : While this compound shows promise in therapeutic applications, there are concerns regarding its neurotoxic effects. Animal studies have reported alterations in neurological function following exposure to high doses, necessitating caution in its clinical use .

Toxicity Profiles

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : In animal models, acute toxicity tests revealed that high doses can lead to significant adverse effects, including respiratory distress and behavioral changes .

- Chronic Toxicity : Long-term exposure studies indicate potential organ toxicity, particularly affecting the liver and kidneys. Monitoring of biochemical markers is recommended for safety assessments .

Case Studies

- Topical Application in Dermatology : A clinical trial investigated the efficacy of this compound as an antiseptic agent in treating skin infections. Results indicated a significant reduction in infection rates compared to control groups, highlighting its practical application in dermatological settings .

- Cancer Research : A study focused on the cytotoxic effects of this compound on breast cancer cell lines demonstrated promising results. The compound induced apoptosis in a significant percentage of cells at therapeutic concentrations, suggesting further investigation into its role as an anticancer agent .

Data Tables

| Study/Source | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Inhibited growth of Staphylococcus aureus |

| Study 2 | Cytotoxicity | Induced apoptosis in breast cancer cells |

| Study 3 | Neurotoxicity | Behavioral changes observed at high doses |

| Clinical Trial | Dermatological Use | Reduced infection rates in skin applications |

Propriétés

IUPAC Name |

benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHSDBWTZFWIGQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.